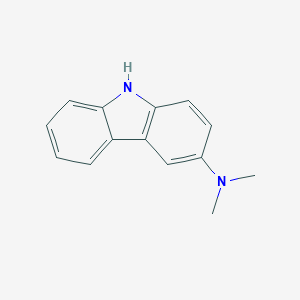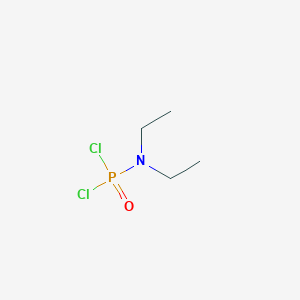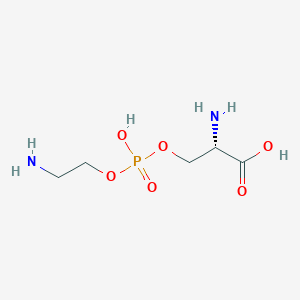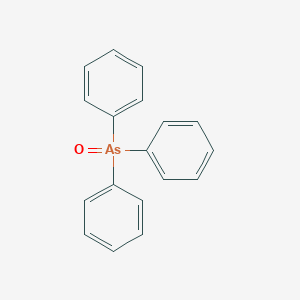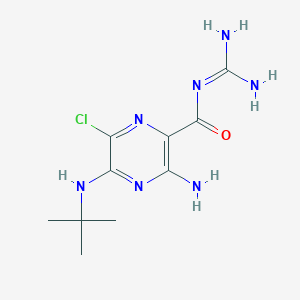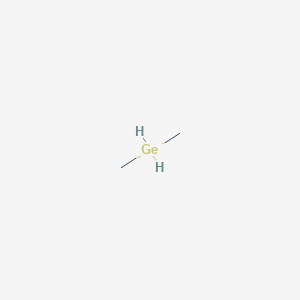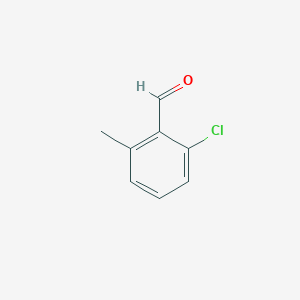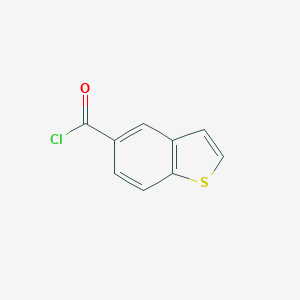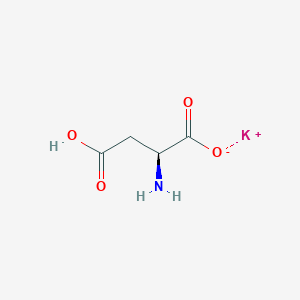
Monopotassium aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopotassium aspartate, also known as potassium aspartate, is an important biochemical compound used in a variety of scientific research applications. It is the potassium salt of aspartic acid and is a white, odorless, crystalline powder with a melting point of 180-182°C. This compound is a versatile compound with a wide range of applications in biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
Radiation Response Modification : Monopotassium D, L-aspartate and monomagnesium D, L-aspartate increased survival of rats and mice under continuous irradiation. They also improved neuromuscular coordination and physical ability of mice (O. Chlebovský & M. Praslička, 1984).
Effect on Serum Proteins in Aging Rats : Continuous administration of aspartate in drinking water containing monopotassium DL asparagicum and monomagnesium D,L asparagicum slowed down changes in serum protein concentration in aging rats. This suggests potential benefits in aging-related conditions (K. Chlebovská & O. Chlebovský, 1999).
Therapeutic Applications in Neurology and Psychiatry : Antagonists of excitatory amino acids like aspartate have shown potential therapeutic uses in neurology and psychiatry, particularly in epilepsy and motor system disorders (B. Meldrum, 1985).
Gene Therapy for Mucopolysaccharidosis : Researchers included an aspartic acid octapeptide in viral vectors for gene therapy of mucopolysaccharide storage diseases. This was aimed at increasing bone targeting for effective treatment (C. Alméciga-Díaz & L. Barrera, 2019).
Water Binding Capacity : Studies on monopotassium aspartate and other amino acids have highlighted their enhanced capacity to bind water, which is relevant in understanding bacterial coping mechanisms in reduced water activities (C. B. Anderson & L. D. Witter, 1982).
Intestinal Injury and Inflammation : Aspartate supplementation in weaned pigs challenged with Escherichia coli lipopolysaccharide improved intestinal morphology and barrier function. It also inhibited TLR4 and NODs/NF-κB and p38 signaling pathways, suggesting potential in managing intestinal inflammation (Haibo Wang et al., 2017).
Mecanismo De Acción
Target of Action
Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .
Mode of Action
As a potassium supplement, this compound increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .
Biochemical Pathways
This compound is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Pharmacokinetics
It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .
Result of Action
The primary result of this compound supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .
Análisis Bioquímico
Biochemical Properties
Monopotassium aspartate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aspartate metabolic pathway, which leads to the production of essential amino acids like lysine, threonine, methionine, and isoleucine . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a potassium supplement to treat conditions like hypokalemia or hyperammonemia .
Metabolic Pathways
This compound is involved in the aspartate metabolic pathway . This pathway involves various enzymes and cofactors. The effects of this compound on metabolic flux or metabolite levels are complex and require further exploration.
Propiedades
| { "Design of the Synthesis Pathway": "Monopotassium aspartate can be synthesized by reacting aspartic acid with potassium hydroxide.", "Starting Materials": [ "Aspartic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of aspartic acid in 2 moles of water", "Add 1 mole of potassium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 4-6 hours", "Allow the mixture to cool and filter the precipitate", "Wash the precipitate with cold water and dry in a vacuum oven", "The resulting product is monopotassium aspartate" ] } | |
Número CAS |
1115-63-5 |
Fórmula molecular |
C4H6KNO4 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
Clave InChI |
TXXVQZSTAVIHFD-DKWTVANSSA-M |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)C(=O)O.[K+] |
SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Otros números CAS |
14007-45-5 1115-63-5 |
Números CAS relacionados |
56-84-8 (Parent) |
Sinónimos |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?
A1: Research suggests that administering this compound to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of this compound.
Q2: Does the route of administration influence the effect of this compound on plasma aspartate levels?
A2: Yes, the route of administration plays a significant role in how this compound influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



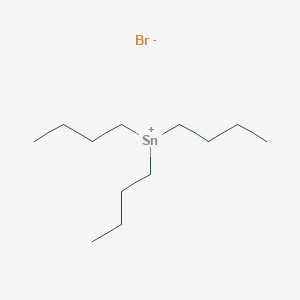
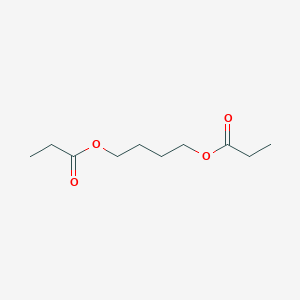
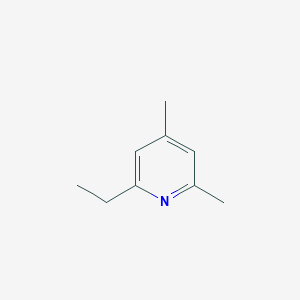
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
